3-{6-[4-(4-Acetylphenyl)piperazin-1-yl]-6-oxohexyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
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Description
3-{6-[4-(4-Acetylphenyl)piperazin-1-yl]-6-oxohexyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a useful research compound. Its molecular formula is C30H37N5O4S and its molecular weight is 563.72. The purity is usually 95%.
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Mechanism of Action
Target of action
Some compounds with piperazine and tetrahydroquinazoline structures have been studied for their anti-tubercular and anticancer activities, suggesting that they might target Mycobacterium tuberculosis and cancer cells, respectively.
Mode of action
Some n-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9h-purine derivatives have been found to induce apoptosis in mcf-7 breast cancer cells .
Biochemical pathways
The induction of apoptosis suggests that they might affect pathways related to cell survival and death .
Result of action
Some of these compounds have shown significant activity against Mycobacterium tuberculosis and cancer cells , indicating that they might have antimicrobial and anticancer effects.
Biochemical Analysis
Biochemical Properties
3-{6-[4-(4-Acetylphenyl)piperazin-1-yl]-6-oxohexyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one: plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes, such as 17beta-hydroxysteroid dehydrogenase type 5 (AKR1C3), by binding to their active sites . This interaction is crucial for its potential therapeutic effects, as it can modulate the activity of these enzymes and influence various biochemical pathways.
Cellular Effects
The compound This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to exhibit cytotoxic effects on HEK-293 (human embryonic kidney) cells, indicating its potential use in cancer research . Additionally, it can alter the expression of specific genes involved in cell proliferation and apoptosis, thereby affecting cellular homeostasis.
Molecular Mechanism
At the molecular level, This compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. For example, its interaction with AKR1C3 involves hydrogen bonding between the carbonyl oxygen of the compound and specific amino acid residues in the enzyme’s active site . This binding interaction can result in the inhibition of the enzyme’s activity, thereby modulating the biochemical pathways it regulates.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, such as altered gene expression and metabolic flux.
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without causing significant toxicity. At higher doses, it can lead to adverse effects, such as cytotoxicity and organ damage . It is essential to determine the optimal dosage range to maximize its therapeutic potential while minimizing toxic effects.
Metabolic Pathways
This compound: is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can influence metabolic flux and metabolite levels by modulating the activity of specific enzymes . Understanding its metabolic pathways is crucial for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of This compound within cells and tissues are essential for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation in specific tissues can influence its therapeutic effects and potential side effects.
Subcellular Localization
The subcellular localization of This compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall biological activity.
Properties
IUPAC Name |
3-[6-[4-(4-acetylphenyl)piperazin-1-yl]-6-oxohexyl]-6-morpholin-4-yl-2-sulfanylidene-4aH-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N5O4S/c1-22(36)23-6-8-24(9-7-23)32-13-15-34(16-14-32)28(37)5-3-2-4-12-35-29(38)26-21-25(33-17-19-39-20-18-33)10-11-27(26)31-30(35)40/h6-11,21,26H,2-5,12-20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTLDJHGUNCUOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCCCN3C(=O)C4C=C(C=CC4=NC3=S)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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